- A total synthesis of the ammonium ionophore, (-)-enniatin B, Tetrahedron Letters, 2012, 53(32), 4077-4079
Cas no 917-13-5 (Enniatin B)
Enniatin B structure
Product Name:Enniatin B
Numéro CAS:917-13-5
Le MF:C33H57N3O9
Mégawatts:639.820390462875
CID:806148
PubChem ID:164754
Update Time:2025-06-12
Enniatin B Propriétés chimiques et physiques
Nom et identifiant
-
- Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl]
- Enniatin B
- [ "" ]
- 1,7,13-Trioxa-4,10,16-triazacyclooctadecane, cyclic peptide deriv. (ZCI)
- Enniatin B (6CI, 7CI, 8CI)
- Cyclo(3-methyl-D-2-hydroxybutanoyl-N-methyl-L-valyl-3-methyl-D-2-hydroxybutanoyl-N-methyl-L-valyl-3-methyl-D-2-hydroxybutanoyl-N-methyl-L-valyl)
- E 5411
- UNII-H02S2TZR95
- 1ST001560
- Q27133360
- ACon0_000434
- CHEBI:64649
- SCHEMBL20335498
- NS00094905
- ENNIATIN B [MI]
- BE162722
- CYCLO((2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-VALYL-(2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-VALYL-(2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-VALYL)
- CHEMBL469036
- SMR000440570
- BRD-K01613490-001-01-9
- 2,8,14-Triaza-3,6,9,12,15,18-hexakis(methylethyl)-2,8,14-trimethyl-5,11,17-trioxacyclooctadecane-1,4,7,10,13,16-hexaone
- 1ST001560-100
- MLS000876784
- ACon1_001415
- HY-N3806
- (3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- DTXSID30891862
- CS-0024254
- Enniatin B Solution in Acetonitrile, 100ug/mL
- (3S,6R,9S,12R,15S,18R)-3,6,9,12,15,18-Hexaisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexaone
- 917-13-5
- Enniatins
- (3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15, 18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8, 11,14,17-hexone
- 3-N-Methylvaline Enniatin
- MEGxm0_000284
- (3S,6R,9S,12R,15S,18R)-3,6,9,12,15,18-hexaisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- HMS2269N19
- NCGC00180529-01
- AKOS032948909
- H02S2TZR95
- G12519
- (3s,6r,9s,12r,18r)-3,9,15-tris((2s)-butan-2-yl)-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- 6,12,18-triisopropyl-4,10,16-trimethyl-3,9,15-tris(sec-butyl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- 4,10,16-trimethyl-3,6,9,12,15,18-hexakis(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- (3s,6r,9s,12r,18r)-3,9,15-tris[(2s)-butan-2-yl]-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- DA-73116
- DTXCID301031283
-
- MDL: MFCD00236425
- Piscine à noyau: 1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25+,26+,27+/m0/s1
- La clé Inchi: MIZMDSVSLSIMSC-VYLWARHZSA-N
- Sourire: C([C@H]1OC(=O)[C@H](C(C)C)N(C)C(=O)[C@@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C(=O)[C@@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C1=O)(C)C
Propriétés calculées
- Qualité précise: 639.40900
- Masse isotopique unique: 639.409
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 12
- Comptage des atomes lourds: 45
- Nombre de liaisons rotatives: 6
- Complexité: 952
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 6
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 140A^2
- Le xlogp3: 6.5
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.036
- Point d'ébullition: 827°Cat760mmHg
- Point d'éclair: 454°C
- Indice de réfraction: 1.459
- Solubilité: DMSO: soluble10mg/mL
- Le PSA: 139.83000
- Le LogP: 2.96610
Enniatin B Informations de sécurité
- Numéro de transport des marchandises dangereuses:UN 2811
- Code de catégorie de danger: 23/24/25
- Instructions de sécurité: 45
-
Identification des marchandises dangereuses:
- Niveau de danger:6.1(a)
- Groupe d'emballage:I
- Durée de la sécurité:6.1(a)
- Catégorie d'emballage:I
- Conditions de stockage:Conservation de la température ambiante, 2 - 8 ℃ mieux
Enniatin B PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | E556005-500μg |
Enniatin B |
917-13-5 | 500μg |
$ 215.00 | 2022-06-05 | ||
| TRC | E556005-1mg |
Enniatin B |
917-13-5 | 1mg |
$ 391.00 | 2023-09-07 | ||
| TRC | E556005-2.5mg |
Enniatin B |
917-13-5 | 2.5mg |
$833.00 | 2023-05-18 | ||
| TRC | E556005-5mg |
Enniatin B |
917-13-5 | 5mg |
$1430.00 | 2023-05-18 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19628-1mg |
Enniatin B |
917-13-5 | 98% | 1mg |
¥1752.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19628-5mg |
Enniatin B |
917-13-5 | 98% | 5mg |
¥7720.00 | 2023-09-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E24970-5mg |
Enniatin B |
917-13-5 | ,HPLC≥98% | 5mg |
¥4800.0 | 2023-09-08 | |
| ChemScence | CS-0024254-5mg |
Enniatin B |
917-13-5 | 5mg |
$1500.0 | 2022-04-26 | ||
| MedChemExpress | HY-N3806-5mg |
Enniatin B |
917-13-5 | 99.10% | 5mg |
¥15000 | 2023-08-31 | |
| Apollo Scientific | BIE9700-1mg |
Enniatin B |
917-13-5 | 1mg |
£185.00 | 2025-02-21 |
Enniatin B Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
1.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
1.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
Référence
Méthode de production 2
Conditions de réaction
Référence
- Biosynthesis and biological activity of enniatins, Pharmazie, 2007, 62(8), 563-568
Méthode de production 3
Conditions de réaction
Référence
- A convenient synthesis of naturally-occurring cyclic peptolides, Peptide Science, 2006, 43, 66-67
Méthode de production 4
Conditions de réaction
1.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
2.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
3.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
2.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
3.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
Référence
- A total synthesis of the ammonium ionophore, (-)-enniatin B, Tetrahedron Letters, 2012, 53(32), 4077-4079
Méthode de production 5
Conditions de réaction
Référence
- Synthesis of enniatin B stereoisomers, Chemische Berichte, 1968, 101(5), 1532-9
Méthode de production 6
Conditions de réaction
1.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
2.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
2.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
Référence
- A total synthesis of the ammonium ionophore, (-)-enniatin B, Tetrahedron Letters, 2012, 53(32), 4077-4079
Méthode de production 7
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
2.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
3.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
2.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
3.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
Référence
- A total synthesis of the ammonium ionophore, (-)-enniatin B, Tetrahedron Letters, 2012, 53(32), 4077-4079
Méthode de production 8
Conditions de réaction
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
3.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
4.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
3.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
4.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
Référence
- A total synthesis of the ammonium ionophore, (-)-enniatin B, Tetrahedron Letters, 2012, 53(32), 4077-4079
Méthode de production 9
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 30 min, rt
1.2 overnight, rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; overnight, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
4.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
5.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
5.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
1.2 overnight, rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; overnight, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
4.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
5.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
5.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
Référence
- A total synthesis of the ammonium ionophore, (-)-enniatin B, Tetrahedron Letters, 2012, 53(32), 4077-4079
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; overnight, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
4.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
5.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
5.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; overnight, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
4.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
5.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
5.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
Référence
- A total synthesis of the ammonium ionophore, (-)-enniatin B, Tetrahedron Letters, 2012, 53(32), 4077-4079
Enniatin B Raw materials
- L-Valine, N-methyl-, (1R)-2-methyl-1-[(phenylmethoxy)carbonyl]propyl ester, hydrochloride (1:1)
- L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-,(1R)-1-carboxy-2-methylpropyl ester
- L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-,(1R)-2-methyl-1-[(phenylmethoxy)carbonyl]propyl ester
- Benzyl (2R)-2-hydroxy-3-methylbutanoate
- (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid
- tert-Butoxycarbonyl-D-valine
- (2R)-2-Hydroxy-3-methylbutanoic Acid
Enniatin B Preparation Products
Enniatin B Fournisseurs
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
(CAS:917-13-5)Enniatin B
Numéro de commande:LE14067
État des stocks:in Stock
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 20 June 2025 12:10
Prix ($):discuss personally
Courriel:18501500038@163.com
Enniatin B Littérature connexe
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
917-13-5 (Enniatin B) Produits connexes
- 11113-62-5(Enniatin complex)
- 144470-22-4(Enniatin E)
- 812788-12-8(2,5-Morpholinedione,4-methyl-3,6-bis(1-methylethyl)-, (3S,6R)-)
- 812788-74-2(2,5-Morpholinedione,4-methyl-3,6-bis(1-methylethyl)-, (3R,6S)-)
- 18670-96-7((-)-enniatin B)
- 1393-87-9(Fusafungine)
- 19914-20-6(Enniatin B1)
- 133869-46-2(Cyclo[(2R,3S)-2-hydroxy-3-methylpentanoyl-N-methyl-L-valyl-(2R,3S)-2-hydroxy-3-methylpentanoyl-N-methyl-L-valyl-(2R,3S)-2-hydroxy-3-methylpentanoyl-N-methyl-L-valyl])
- 2503-13-1(Enniatin A)
- 4530-21-6(Enniatin A1)
Fournisseurs recommandés
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:917-13-5)Enniatin B
Pureté:99%
Quantité:25KG,200KG,1000KG
Prix ($):Enquête